H-Cys(acm)-NH2 hcl
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Overview
Description
H-Cys(acm)-NH2 hcl, also known as N-acetylcysteine amide hydrochloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis and protein science due to its ability to protect the thiol group during chemical reactions. The acetamidomethyl (Acm) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(acm)-NH2 hcl typically involves the protection of the cysteine thiol group with the acetamidomethyl group. This can be achieved through various methods, including the use of acetamidomethyl chloride in the presence of a base. The protected cysteine derivative is then converted to its amide form using standard peptide coupling reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the cysteine residue is incorporated into the growing peptide chain and protected with the acetamidomethyl group. The final product is then cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
H-Cys(acm)-NH2 hcl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the stability of peptides and proteins.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetamidomethyl group can be removed under specific conditions, such as treatment with iodine or mercury salts, to liberate the free thiol group.
Common Reagents and Conditions
Oxidation: Air oxidation or the use of oxidizing agents like hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Iodine, mercury salts (e.g., mercury(II) acetate).
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Free thiol group after removal of the acetamidomethyl group.
Scientific Research Applications
H-Cys(acm)-NH2 hcl has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds.
Biology: Facilitates the study of protein folding and stability by allowing controlled formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of conditions related to oxidative stress.
Industry: Employed in the production of peptide-based drugs and bioconjugates.
Mechanism of Action
The primary mechanism of action of H-Cys(acm)-NH2 hcl involves the protection of the cysteine thiol group during chemical reactions. The acetamidomethyl group prevents unwanted side reactions, allowing for the selective formation of disulfide bonds or other modifications. Upon removal of the protecting group, the free thiol group can participate in further chemical reactions, such as forming disulfide bonds or undergoing conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine (NAC): A commonly used cysteine derivative with antioxidant properties.
Cysteine methyl ester: Another cysteine derivative used in peptide synthesis.
Cysteine ethyl ester: Similar to cysteine methyl ester, used for similar purposes.
Uniqueness
H-Cys(acm)-NH2 hcl is unique due to its specific protecting group, the acetamidomethyl group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins that require precise control over disulfide bond formation.
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPBPZOUBWCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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